3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C27H20Cl2N2O4 and a molecular weight of 507.377 g/mol This compound is known for its unique structural features, which include a naphthyloxy group, a carbohydrazonoyl group, and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1-Naphthyloxypropanoyl chloride: This intermediate is synthesized by reacting 1-naphthol with propanoyl chloride in the presence of a base such as pyridine.
Formation of carbohydrazonoyl intermediate: The 1-naphthyloxypropanoyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with 2,4-dichlorobenzoic acid: Finally, the carbohydrazonoyl intermediate is coupled with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of high-purity reagents, and implementation of efficient purification techniques, are applicable.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbohydrazonoyl group can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways by binding to cellular receptors.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis with similar reactivity in nucleophilic substitution reactions.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with similar structural features and applications in synthetic chemistry.
Uniqueness
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity and versatility make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
765276-00-4 |
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Molecular Formula |
C27H20Cl2N2O4 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
[3-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H20Cl2N2O4/c1-17(34-25-11-5-8-19-7-2-3-10-22(19)25)26(32)31-30-16-18-6-4-9-21(14-18)35-27(33)23-13-12-20(28)15-24(23)29/h2-17H,1H3,(H,31,32)/b30-16+ |
InChI Key |
ZYLLEOIZIQZWIU-OKCVXOCRSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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